Zidovudin-Verunreinigung G

Übersicht

Beschreibung

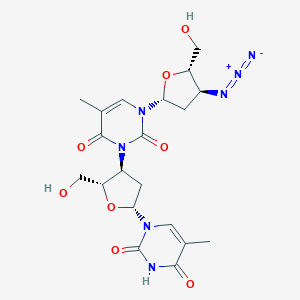

3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine, also known as 3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine, is a useful research compound. Its molecular formula is C₂₀H₂₅N₇O₈ and its molecular weight is 491.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung analytischer Methoden

Zidovudin-Verunreinigung G kann bei der Entwicklung analytischer Methoden zum Nachweis und zur Quantifizierung von Verunreinigungen in pharmazeutischen Produkten verwendet werden. Ihre detaillierten Charakterisierungsdaten entsprechen den behördlichen Richtlinien, wodurch sie sich für die Entwicklung und Validierung analytischer Methoden (AMV) eignen .

Nitrosamin-Verunreinigungsanalyse

Die Verbindung ist ein wichtiges Instrument bei der Untersuchung von Nitrosamin-Verunreinigungen in Zidovudin, wie z. B. N-Nitrosodimethylamin (NDMA) und N-Nitrosodiethylamin (NDEA). Diese Studien sind entscheidend für die Beurteilung der Sicherheit von antiretroviralen Medikamenten .

HIV/AIDS-Forschung

Da Zidovudin ein antiretrovirales Medikament zur Behandlung von HIV/AIDS ist, kann Verunreinigung G in der Forschung eingesetzt werden, um den Stoffwechsel und den Wirkmechanismus des Medikaments zu verstehen. Dies kann zur Entwicklung effektiverer Behandlungen für HIV/AIDS führen .

Wirkmechanismus

Target of Action

Zidovudine impurity G, also known as Zidovudine, primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target within the virus is the reverse transcriptase enzyme , which is crucial for the replication of the virus.

Mode of Action

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) . It is phosphorylated to active metabolites that compete for incorporation into viral DNA . These metabolites inhibit the HIV reverse transcriptase enzyme competitively and act as a chain terminator of DNA synthesis . This means that once the metabolites are incorporated into the viral DNA, they prevent the addition of further nucleotides, thus terminating the DNA chain and preventing the replication of the virus .

Biochemical Pathways

Zidovudine is incorporated into the viral DNA, blocking the uptake of thymidine into the retroviral DNA . This prevents the formation of phosphodiester linkages needed for the completion of nucleic acid chains . The triphosphate form of Zidovudine is the active form of the drug . It competes well with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase and also functions as an alternative substrate .

Pharmacokinetics

Zidovudine is absorbed completely following oral administration, and its systemic availability is around 75% . It is metabolized in the liver and excreted through the kidneys and bile duct . The elimination half-life of Zidovudine is between 0.5 to 3 hours .

Result of Action

The result of Zidovudine’s action is the inhibition of HIV replication, which improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .

Action Environment

The action of Zidovudine can be influenced by environmental factors. For instance, under hydrolytic and photolytic conditions, Zidovudine can degrade into potentially toxic products . Therefore, the storage and handling conditions of the drug can significantly impact its efficacy and safety.

Biologische Aktivität

The compound 3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine is a nucleoside analog with significant potential in therapeutic applications, particularly in oncology and virology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and implications for future research.

The biological activity of this compound primarily stems from its structural similarity to natural nucleosides, allowing it to interfere with nucleic acid synthesis. The azido group enhances its potential as a prodrug, which can be activated within cells to exert cytotoxic effects.

Key Mechanisms:

- Inhibition of DNA Synthesis : Similar to other thymidine analogs, this compound is incorporated into DNA during replication, leading to chain termination and inhibition of cell proliferation.

- Selectivity for Cancer Cells : The compound has shown a preferential cytotoxic effect on cancer cells compared to normal cells by targeting thymidine kinases (TKs), which are often overexpressed in malignant tissues .

- Induction of Oxidative Stress : The incorporation of the compound into DNA can lead to mitochondrial dysfunction and increased oxidative stress in cancer cells .

Biological Activity and Efficacy

Numerous studies have evaluated the biological activity of this compound and its derivatives. Below is a summary of key findings:

Case Study 1: Anticancer Activity

A study investigating the effects of a similar azido-thymidine analog on various cancer cell lines revealed that the compound inhibited DNA synthesis effectively. In vivo experiments using mouse models demonstrated tumor growth suppression when treated with the analog, highlighting its potential as an anticancer agent .

Case Study 2: Toxicity in Bone Marrow Cells

Research focused on the effects of 3'-azido-3'-deoxythymidine (AZT) showed that while effective against viral replication, it also led to toxicity in human bone marrow progenitor cells due to incorporation into DNA. This study emphasized the need for careful dosing and monitoring in therapeutic contexts .

Research Findings

The compound's biological activity has been extensively documented across various studies:

- Antiviral Properties : Similar compounds have shown effectiveness against HIV by inhibiting reverse transcriptase, suggesting potential applications in antiviral therapies .

- Antibacterial Activity : Evidence indicates that nucleoside analogs can disrupt bacterial DNA synthesis, providing a basis for developing new antibacterial agents .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O8/c1-9-5-25(19(32)22-17(9)30)16-4-12(14(8-29)35-16)27-18(31)10(2)6-26(20(27)33)15-3-11(23-24-21)13(7-28)34-15/h5-6,11-16,28-29H,3-4,7-8H2,1-2H3,(H,22,30,32)/t11-,12-,13+,14+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSHPJRCRHGLRP-KPRKPIBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=O)C(=CN(C3=O)C4CC(C(O4)CO)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=O)C(=CN(C3=O)[C@H]4C[C@@H]([C@H](O4)CO)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148665-49-0 | |

| Record name | Zidovudine impurity G [USP-MC] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148665490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-(3-(3-AZIDO-2,3-DIDEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-3,6-DIHYDRO-5-METHYL-2,6-DIOXO-1(2H)-PYRIMIDINYL)-3'-DEOXYTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF6985DLTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.